

Spectroscopic Profile of Hexane-1,3-diamine: A Technical Guide

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Compound of Interest

Compound Name: *Hexane-1,3-diamine*

Cat. No.: *B14751582*

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This technical guide provides a detailed overview of the available and predicted spectroscopic data for **Hexane-1,3-diamine** (CAS No: 589-54-8). Due to the limited availability of experimental spectra for this specific isomer in public databases, this document combines available experimental mass spectrometry data with predicted Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic data to offer a comprehensive profile. The methodologies described herein are based on generalized protocols for the analysis of small organic molecules.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds. The mass spectrum provides information about the molecular weight and fragmentation pattern of the analyte.

Table 1: Mass Spectrometry Data for **Hexane-1,3-diamine**

Parameter	Value	Source
Spectrum Source	O1-47-170-5b	--INVALID-LINK--[1]
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Major Peaks (m/z)	Relative Intensity	
44	100%	
56	80%	
73	60%	
87	40%	
116 (M+)	5%	

Infrared (IR) Spectroscopy (Predicted)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. This provides information about the functional groups present in the molecule. As experimental IR data for **Hexane-1,3-diamine** is not readily available, the following table presents predicted vibrational frequencies.

Table 2: Predicted Infrared Spectral Data for **Hexane-1,3-diamine**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3380-3300 (broad)	N-H stretch	Primary Amine (-NH ₂)
2960-2850 (strong)	C-H stretch	Alkane (-CH ₃ , -CH ₂ , -CH)
1650-1580 (medium)	N-H bend	Primary Amine (-NH ₂)
1470-1450 (medium)	C-H bend	Alkane (-CH ₂ , -CH ₃)
1380-1370 (medium)	C-H bend	Alkane (-CH ₃)
850-750 (broad)	N-H wag	Primary Amine (-NH ₂)

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Due to the absence of publicly available experimental NMR spectra for **Hexane-1,3-diamine**, the following tables present predicted ^1H and ^{13}C NMR chemical shifts.

Table 3: Predicted ^1H NMR Spectral Data for **Hexane-1,3-diamine**

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.95	Multiplet	1H	H3
~2.70	Triplet	2H	H1
~1.45	Multiplet	2H	H2
~1.35	Multiplet	2H	H4
~1.25	Sextet	2H	H5
~0.90	Triplet	3H	H6
~1.10 (broad)	Singlet	4H	-NH ₂

Table 4: Predicted ^{13}C NMR Spectral Data for **Hexane-1,3-diamine**

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Chemical Shift (δ , ppm)	Carbon Atom
~49.0	C3
~42.0	C1
~38.0	C2
~36.0	C4
~20.0	C5
~14.0	C6

Experimental Protocols

The following are generalized experimental protocols that can be applied to obtain the spectroscopic data for **Hexane-1,3-diamine**.

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **Hexane-1,3-diamine** is prepared in a volatile organic solvent such as methanol or dichloromethane.
- **Injection:** A small volume (typically 1 μL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column is housed in an oven with a programmed temperature gradient to separate compounds based on their boiling points and interactions with the column's stationary phase.
- **Ionization:** As the separated components elute from the column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

- **Detection:** A detector records the abundance of each ion at a specific m/z , generating a mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **Hexane-1,3-diamine**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) that are transparent to infrared radiation.
- **Background Spectrum:** A background spectrum of the empty salt plates (or the solvent if the sample is in solution) is recorded.
- **Sample Spectrum:** The prepared sample is placed in the spectrometer's sample compartment, and an infrared beam is passed through it.
- **Data Acquisition:** The detector measures the amount of light that passes through the sample at each wavelength. An interferometer is used to generate an interferogram, which is then converted into an infrared spectrum via a Fourier transform.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce a final transmittance or absorbance spectrum.

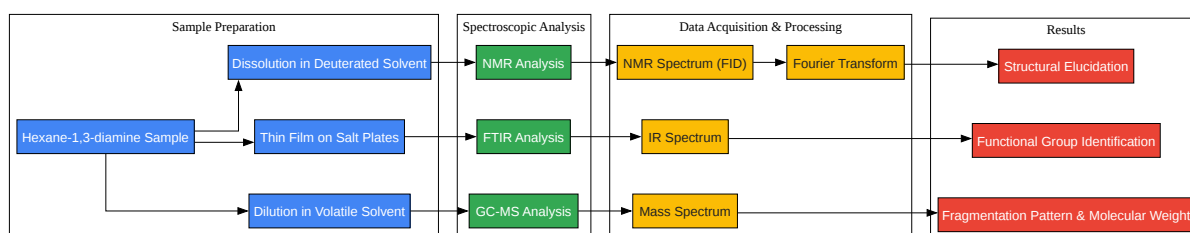
Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of **Hexane-1,3-diamine** (typically 5-20 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- **Instrument Setup:** The NMR tube is placed in the spectrometer's probe, which is situated within a strong magnetic field. The instrument is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C).
- **Data Acquisition:** The sample is irradiated with short pulses of radiofrequency energy. The nuclei absorb this energy and then relax, emitting a signal that is detected by the instrument. This process is repeated multiple times (scans) to improve the signal-to-noise ratio.

- **Data Processing:** The detected signal, known as the free induction decay (FID), is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the chemical shift of the internal standard.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical sample.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. Simulate and predict NMR spectra [nmrdb.org]

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